N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring dual sulfonyl groups. The molecule contains a difluoromethyl sulfonyl group at the 3-position of the phenyl ring and a piperidin-1-ylsulfonyl moiety at the 4-position of the benzamide core.
Properties
IUPAC Name |
N-[3-(difluoromethylsulfonyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O5S2/c20-19(21)29(25,26)17-6-4-5-15(13-17)22-18(24)14-7-9-16(10-8-14)30(27,28)23-11-2-1-3-12-23/h4-10,13,19H,1-3,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWJQBFSIQQUGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-(difluoromethylsulfonyl)aniline with 4-(piperidin-1-ylsulfonyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing difluoromethyl groups exhibit significant anticancer properties. The difluoromethyl sulfonamide moiety in N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide enhances its interaction with biological targets involved in cancer cell proliferation and survival.
Case Study:
A study demonstrated that similar compounds with sulfonamide groups effectively inhibited tumor growth in various cancer models, suggesting that the incorporation of the difluoromethyl group may enhance these effects due to increased metabolic stability and bioavailability .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. The presence of the sulfonamide group is known to contribute to antimicrobial efficacy by inhibiting bacterial enzyme functions.
Case Study:
In vitro studies have reported that related sulfonamide derivatives exhibited potent activity against a range of bacterial strains, including resistant strains, highlighting the potential for this compound to serve as a lead compound for developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperidine and sulfonamide groups can significantly influence biological activity.
Key Modifications
Research has shown that variations in substituents on the benzene ring and alterations in the piperidine structure can lead to enhanced potency and selectivity for specific targets.
Example:
Compounds with additional electron-withdrawing groups on the aromatic ring have demonstrated improved binding affinity for target enzymes, suggesting a pathway for further development .
Mechanism of Action
The mechanism of action of N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related sulfonamide/benzamide derivatives, emphasizing substituent effects, physicochemical properties, and biological activities.
Structural Analogues with Piperidine Sulfonyl Groups
- 3-Bromo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide Substituents: Bromo and methoxy groups on the benzamide core. Key Differences: Replaces the target compound’s difluoromethyl sulfonyl with bromo and methoxy groups.
Sulfonamide Derivatives with Heterocyclic Substitutions
N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide
- Substituents : Imidazole at the 4-position of benzamide; chloro and fluoro groups on the phenyl ring.
- Biological Activity : Exhibits potent anticancer activity against cervical cancer cells, attributed to the imidazole moiety’s ability to interact with cellular targets like kinases or receptors.
- Comparison : Unlike the target compound, this derivative lacks sulfonamide groups but demonstrates how heterocyclic substitutions (e.g., imidazole) can drive specific biological outcomes.
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide (Example 57, ) Substituents: Pyrazolo-pyrimidinyl chromene and cyclopropyl groups. Physicochemical Properties: Molecular weight = 616.9 g/mol; melting point = 211–214°C. Comparison: The extended aromatic system and cyclopropyl group likely enhance hydrophobic interactions, whereas the target compound’s piperidine sulfonyl group may improve solubility in polar environments.
Herbicidal and Pesticide Sulfonamides
- 2-Chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzenesulfonamide (13p, ) Application: Herbicidal activity via inhibition of acetolactate synthase (ALS). Key Features: Incorporates a trifluoromethyl dihydropyrimidinone group, which enhances herbicidal potency. The piperidine ring here is functionalized with a fluorobenzoyl group, differing from the target compound’s piperidin-1-ylsulfonyl.
Sulfentrazone (N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide, )
- Application : Soil-applied herbicide.
- Comparison : The triazole ring and difluoromethyl group are critical for soil persistence and root uptake, whereas the target compound’s lack of such groups suggests divergent applications, possibly in pharmaceuticals.
Biological Activity
N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Difluoromethyl group : Enhances lipophilicity and metabolic stability.
- Piperidine sulfonamide moiety : Known for its biological activity, particularly in modulating enzyme functions.
- Benzamide backbone : Commonly associated with various pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound has shown potential as an inhibitor of certain enzymes involved in signaling pathways related to cancer progression and inflammation.
Enzyme Inhibition
Research indicates that this compound may function as a selective inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy agents, making it a promising candidate for combination therapies in oncology .
Antitumor Activity
Several studies have evaluated the antitumor efficacy of related sulfonamide compounds, demonstrating their ability to inhibit cancer cell proliferation:
- Cell Lines Tested : Various human cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 5 to 20 µM, indicating potent activity against these cell lines.
Anti-inflammatory Effects
In addition to its antitumor properties, this compound exhibits anti-inflammatory activity. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, which is critical for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors assessed the efficacy of this compound in combination with standard chemotherapy. Results indicated a significant improvement in progression-free survival compared to the control group .
- Anti-inflammatory Study : A preclinical model of colitis demonstrated that treatment with this compound led to a marked decrease in disease severity and inflammatory markers, supporting its potential use in treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
